Cas no 436094-67-6 (2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid)

2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a fluorinated thiazole derivative with notable applications in medicinal chemistry and pharmaceutical research. Its structure combines a thiazole core with a 4-fluorophenylamino substituent and a carboxylic acid functional group, making it a versatile intermediate for synthesizing biologically active compounds. The fluorine substitution enhances metabolic stability and binding affinity in target interactions, while the carboxylic acid moiety allows for further derivatization. This compound is particularly valuable in the development of kinase inhibitors and antimicrobial agents due to its structural rigidity and electronic properties. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid structure
436094-67-6 structure
商品名:2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
CAS番号:436094-67-6
MF:C11H9FN2O2S
メガワット:252.264764547348
CID:6786177
PubChem ID:1132737

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
    • SCHEMBL4928409
    • MS-9622
    • AKOS000349374
    • 5-Thiazolecarboxylic acid, 2-[(4-fluorophenyl)amino]-4-methyl-
    • DTXSID901183812
    • 2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
    • 2-(4-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
    • 2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolecarboxylic acid
    • 436094-67-6
    • インチ: 1S/C11H9FN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
    • InChIKey: HFMJQHXCDBJWKS-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=C(C)N=C1NC1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 252.03687687g/mol
  • どういたいしつりょう: 252.03687687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 90.5Ų

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-5mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
5mg
¥682.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-2mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
2mg
¥504.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-10mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
10mg
¥945.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-50mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
50mg
¥1533.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-1mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
1mg
¥482.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-20mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
20mg
¥1396.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-25mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
25mg
¥1228.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645866-100mg
2-((4-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid
436094-67-6 98%
100mg
¥2194.00 2024-05-13

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid 関連文献

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acidに関する追加情報

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 436094-67-6)

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 436094-67-6) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of a fluorophenyl group, a methyl substituent, and a carboxylic acid functional group imparts this molecule with diverse chemical properties and potential applications.

The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves a multi-step process that typically begins with the preparation of the thiazole ring system. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield of the product. Researchers have explored various coupling reactions, such as the Huisgen cycloaddition and Ullmann coupling, to construct the thiazole framework with high precision.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. The fluorophenyl group is known to enhance lipophilicity and improve bioavailability, making it an attractive candidate for drug design. Studies have shown that 2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential use in anti-inflammatory therapies.

In addition to its medicinal applications, this compound has also been investigated for its role in materials science. The thiazole moiety contributes to the molecule's ability to form self-assembled monolayers (SAMs), which are highly ordered structures with potential applications in nanotechnology and surface engineering. Recent research has demonstrated that SAMs formed by this compound exhibit excellent stability under harsh conditions, making them suitable for use in sensors and electronic devices.

The toxicity profile of 2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been evaluated in preclinical studies, revealing low acute toxicity in animal models. However, long-term safety assessments are still required to fully understand its potential risks for human use.

Looking ahead, the development of novel derivatives of this compound is expected to further expand its utility across various industries. Researchers are actively exploring modifications to the fluorophenyl group and the thiazole ring system to optimize its pharmacokinetic properties and enhance its efficacy as a therapeutic agent.

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